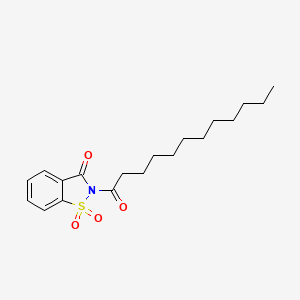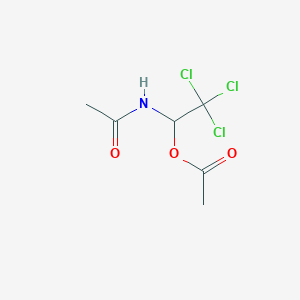
1-Acetamido-2,2,2-trichloroethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetamido-2,2,2-trichloroethyl acetate is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of an acetamido group and a trichloroethyl acetate moiety, which contribute to its reactivity and utility in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetamido-2,2,2-trichloroethyl acetate can be synthesized through a multi-step process involving the reaction of acetic anhydride with 2,2,2-trichloroethanol, followed by the introduction of an acetamido group. The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process may include purification steps such as distillation and crystallization to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetamido-2,2,2-trichloroethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-Acetamido-2,2,2-trichloroethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It finds use in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-acetamido-2,2,2-trichloroethyl acetate exerts its effects involves interactions with specific molecular targets. The acetamido group can participate in hydrogen bonding and other interactions, while the trichloroethyl moiety can influence the compound’s reactivity and stability. These interactions are crucial for its function in various applications.
Comparación Con Compuestos Similares
2,2,2-Trichloroethyl acetate: Shares the trichloroethyl group but lacks the acetamido functionality.
1-Acetamido-2,2,2-trifluoroethyl acetate: Similar structure with fluorine atoms instead of chlorine.
1-Acetamido-2,2,2-tribromoethyl acetate: Bromine atoms replace the chlorine atoms.
Uniqueness: 1-Acetamido-2,2,2-trichloroethyl acetate is unique due to the combination of its acetamido and trichloroethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous.
Propiedades
Número CAS |
96848-80-5 |
|---|---|
Fórmula molecular |
C6H8Cl3NO3 |
Peso molecular |
248.5 g/mol |
Nombre IUPAC |
(1-acetamido-2,2,2-trichloroethyl) acetate |
InChI |
InChI=1S/C6H8Cl3NO3/c1-3(11)10-5(6(7,8)9)13-4(2)12/h5H,1-2H3,(H,10,11) |
Clave InChI |
LKRQJQQOLUYWBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(Cl)(Cl)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


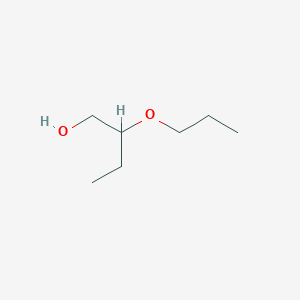
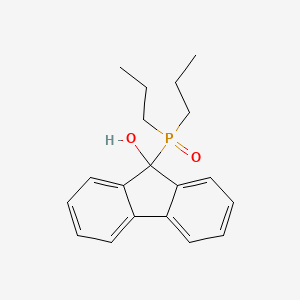


![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
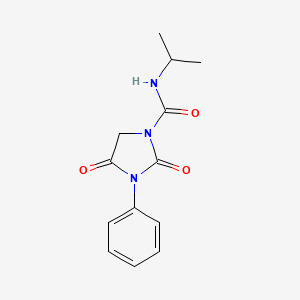

![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)



